2-Methyl-1H-indole-3-carboximidamide

Lipophilicity Permeability Medicinal Chemistry

2-Methyl-1H-indole-3-carboximidamide is a synthetic indole derivative featuring a 2-methyl group and a 3-carboximidamide moiety. With a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol, it serves as a versatile building block in medicinal chemistry.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 889944-18-7
Cat. No. B3295808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-indole-3-carboximidamide
CAS889944-18-7
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=N)N
InChIInChI=1S/C10H11N3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H3,11,12)
InChIKeyRTCAMTGNFLFOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-indole-3-carboximidamide (CAS 889944-18-7): A Differentiated Indole Scaffold for Medicinal Chemistry Research


2-Methyl-1H-indole-3-carboximidamide is a synthetic indole derivative featuring a 2-methyl group and a 3-carboximidamide moiety. With a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol, it serves as a versatile building block in medicinal chemistry . Its structural features, including a calculated LogP of 2.56 and an aqueous solubility of 1.2 g/L , position it as a lipophilic scaffold distinct from many common indole analogs, making it a strategic choice for structure-activity relationship (SAR) exploration and lead optimization programs.

Procurement Alert: Why 2-Methyl-1H-indole-3-carboximidamide Cannot Be Replaced by Generic Indole-3-carboximidamides


Indiscriminate substitution of 2-methyl-1H-indole-3-carboximidamide with unsubstituted or amide analogs in a research program introduces significant risk of divergent physicochemical and biological outcomes. The 2-methyl group and the carboximidamide functionality are critical structural determinants that govern lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. For instance, the target compound has a measured LogP of 2.56, which is higher than the unsubstituted 1H-indole-3-carboximidamide (LogP 2.25) and substantially more lipophilic than the amide analog 2-methylindole-3-carboxamide (LogP 1.13) . Such differences directly affect membrane permeability, solubility, and off-target binding profiles, meaning that a simple analog swap will not preserve the designed pharmacokinetic or pharmacodynamic properties of a lead series.

2-Methyl-1H-indole-3-carboximidamide: A Quantitative Evidence Guide for Scientific Selection


Enhanced Lipophilicity (LogP 2.56) vs. Unsubstituted Analog (LogP 2.25) Drives Membrane Permeability Differentiation

The target compound 2-methyl-1H-indole-3-carboximidamide demonstrates a higher calculated LogP value of 2.56 compared to the unsubstituted 1H-indole-3-carboximidamide, which has a LogP of 2.25 . This 0.31 LogP unit increase translates to a roughly two-fold greater partition coefficient, indicating significantly enhanced lipophilicity. The added methyl group at the 2-position of the indole ring is the key structural feature responsible for this difference.

Lipophilicity Permeability Medicinal Chemistry SAR

Critical 10-Fold Lipophilicity Advantage over the Amide Isostere 2-Methylindole-3-carboxamide (LogP 1.13)

When compared to its common amide isostere 2-methylindole-3-carboxamide, the carboximidamide form exhibits a dramatically higher LogP of 2.56 versus 1.13 for the amide . This difference of 1.43 LogP units represents an approximate 27-fold higher lipid partition coefficient for the target compound. This is a direct consequence of replacing the amide carbonyl with the more basic and less polar carboximidamide group.

Lipophilicity Isostere Amide Solubility

Measured Aqueous Solubility Limit of 1.2 g/L Defines Formulation and Assay Design Parameters

The specified compound has a measured aqueous solubility of approximately 1.2 g/L (6.9 mM) . While a direct quantitative solubility comparison for the unsubstituted analog under identical conditions is not available, this value serves as a critical baseline for experimental design. It indicates the compound is moderately soluble, placing constraints on the maximum concentration achievable in cell-based assays or in vivo formulation screens without the use of co-solvents.

Solubility Formulation Assay Conditions Physicochemical

Distinct Hydrogen-Bond Donor/Acceptor Profile vs. Amide Isostere Enables Unique Supramolecular Interactions

The carboximidamide group in the target compound presents a unique hydrogen-bonding motif with three H-bond donors and three H-bond acceptors . In contrast, the amide analog 2-methylindole-3-carboxamide possesses a different arrangement (typically 2 H-bond donors and 2 H-bond acceptors). This difference, while not quantified in an assay, is a fundamental pharmacophoric distinction. The carboximidamide can engage in stronger, bidentate interactions with acidic residues in a target protein's active site, such as the catalytic aspartates in aspartyl proteases or the phosphate-binding loop of kinases, a capability not shared by the amide.

Hydrogen Bonding Molecular Recognition Target Engagement Pharmacophore

Optimal Application Scenarios for 2-Methyl-1H-indole-3-carboximidamide Based on Proven Differentiation


Lead Optimization for Intracellular Targets Requiring Enhanced Membrane Permeability

When a lead series suffers from poor cellular activity due to low membrane permeability, 2-methyl-1H-indole-3-carboximidamide is the preferred scaffold. Its quantified LogP of 2.56, a significant increase over the unsubstituted analog (LogP 2.25), directly addresses this limitation. Medicinal chemists should select this compound to improve passive diffusion across cell membranes, a strategy supported by the 0.31 LogP unit increase compared to its parent scaffold [1].

Exploring Carboximidamide-Requiring Pharmacophores in Kinase or Protease Inhibitor Design

For projects targeting enzymes where a critical hydrogen-bond interaction with a catalytic residue (e.g., aspartate or the hinge region of a kinase) is desired, this compound is a strategic building block. Its carboximidamide group provides a unique 3-donor/3-acceptor H-bonding system, distinct from classic amides. This makes it an ideal core for synthesizing potent inhibitors where a bidentate binding motif is required for high affinity and selectivity [1].

Design of Antithrombotic Agents via Factor Xa Inhibition

Patents describing indole carboximidamides as factor Xa inhibitors provide a validated industrial application for this scaffold class [1]. The target compound's differentiated lipophilicity and basicity position it as a superior candidate for optimizing pharmacokinetic properties within this established pharmacophore, directly addressing procurement needs for novel antithrombotic drug discovery programs.

Solubility-Limited Assay Development and Crystallization Studies

Researchers requiring a scaffold with a known, moderate solubility limit for crystallization or biochemical assays should prioritize this compound. Its defined aqueous solubility of 1.2 g/L minimizes the risk of precipitation-related artifacts, providing a reliable baseline for ligand-binding and structure-based drug design experiments [1].

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